5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound. It is a derivative of 8-Methyl-1,2,3,4-tetrahydroquinoline , which is a semi-hydrogenated derivative of quinoline .
Molecular Structure Analysis
The molecular formula of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is C10H12BrN . The InChI code is 1S/C10H12BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is 226.12 g/mol . It is a liquid at room temperature .Scientific Research Applications
1. Synthesis of Indole Derivatives
- Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .
- Methods of Application: The synthesis of indole derivatives involves various methods, including the double Sonogashira reaction .
- Results or Outcomes: The synthesis of indole derivatives has resulted in biologically active compounds that show various vital properties .
2. Medicinal Chemistry of 1,2,3,4-Tetrahydroisoquinoline Analogs
- Application Summary: 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application: The development of novel THIQ analogs with potent biological activity involves various synthetic strategies .
- Results or Outcomes: The development of THIQ analogs has resulted in compounds with potent biological activity against various diseases .
3. Preparation of Conjunctive Alkenyl-Metal Reagents
- Application Summary: Conjunctive alkenyl-metal reagents are useful in the synthesis of various carbon-carbon bonds .
- Methods of Application: The preparation of new conjunctive alkenyl-metal reagents involves various synthetic strategies .
- Results or Outcomes: The preparation of these reagents has resulted in the formation of various carbon-carbon bonds .
4. Damage to Biological Molecules
- Application Summary: Certain derivatives of 1,2,3,4-tetrahydroquinoline are known for damaging vital molecules of biological importance such as phospholipids, proteins, and DNA .
- Methods of Application: The study of the damaging effects involves various experimental procedures .
- Results or Outcomes: The study has resulted in the understanding of the damaging effects of these compounds on vital biological molecules .
5. C(1)-Functionalization of Tetrahydroisoquinolines
- Application Summary: 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods of Application: The synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline involves various multicomponent reactions .
- Results or Outcomes: The synthesis of these derivatives has resulted in the development of various alkaloids displaying multifarious biological activities .
6. Biological Activities of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application: The synthesis of indole derivatives involves various synthetic strategies .
- Results or Outcomes: The synthesis of indole derivatives has resulted in compounds with various biological activities .
Safety And Hazards
properties
IUPAC Name |
5-bromo-8-methyl-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNQJQODXVMHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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